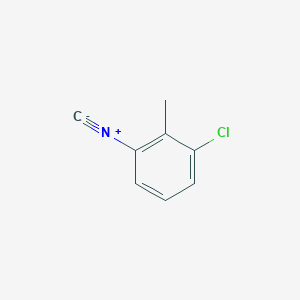

1-Chloro-3-isocyano-2-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-isocyano-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSGOIOBSLLNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393662 | |

| Record name | 1-Chloro-3-isocyano-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1930-79-6 | |

| Record name | 1-Chloro-3-isocyano-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Substituted Aryl Isocyanides

Dehydration of N-Substituted Formamides as a Canonical Approach

The dehydration of N-arylformamides is a widely employed and effective strategy for the synthesis of aryl isocyanides. researchgate.netmdpi.comthieme-connect.com This transformation can be achieved using a variety of dehydrating agents and reaction conditions.

Phosphorus oxychloride (POCl₃) is a common and highly effective reagent for the dehydration of N-substituted formamides to yield isocyanides. researchgate.netmdpi.comthieme-connect.comvedantu.com The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid generated during the reaction. researchgate.netmdpi.comvedantu.com This method is advantageous due to its high yields and the ready availability of the reagents. thieme-connect.com

Recent advancements have focused on developing more sustainable and efficient protocols. For instance, a green chemistry approach involves using triethylamine not only as a base but also as the solvent, leading to high to excellent yields of isocyanides in a very short reaction time (less than 5 minutes) at 0°C. researchgate.netmdpi.com This solvent-free modification minimizes waste and enhances safety. mdpi.com The mechanism of dehydration with POCl₃ involves the formation of a reactive intermediate by the attack of the formamide's oxygen on the phosphorus atom, followed by elimination to form the isocyanide. vedantu.comyoutube.com

A range of N-substituted formamides, including those with various electron-donating and electron-withdrawing groups on the aromatic ring, can be successfully converted to their corresponding isocyanides using POCl₃. mdpi.comresearchgate.net This demonstrates the broad applicability of this method for synthesizing a diverse library of aryl isocyanides.

Table 1: Dehydration of N-Arylformamides using POCl₃

| Starting Material | Product | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-(3-bromophenyl)formamide | 3-bromo-1-isocyanobenzene | POCl₃, Triethylamine | 0°C, 5 min | Excellent | mdpi.com |

| N-phenylformamides (various substitutions) | Substituted phenyl isocyanides | POCl₃, Triethylamine | 0°C | 45-98% | mdpi.comresearchgate.net |

| N-Ethyl formamide | Ethyl isocyanide | POCl₃, Pyridine | - | - | vedantu.com |

Chlorophosphate compounds, in combination with tertiary amines, provide an alternative and efficient method for the dehydration of N-substituted formamides to produce isocyanides. thieme-connect.comorganic-chemistry.org Reagents such as phenyl dichlorophosphate (PhOPOCl₂), ethyl dichlorophosphate (EtOPOCl₂), and diphenyl chlorophosphate ((PhO)₂POCl) have been successfully employed for this transformation. thieme-connect.com

This method offers high yields for a variety of alkyl and aryl isocyanides. thieme-connect.comorganic-chemistry.org The reaction proceeds smoothly in the presence of tertiary amines like triethylamine, pyridine, or N,N-diisopropylethylamine, which act as bases. thieme-connect.com The choice of chlorophosphate reagent and base can be tailored to the specific substrate.

To enhance reaction rates and yields, modified dehydration protocols have been developed. Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient conversion of formamides to isonitriles. organic-chemistry.orgthieme-connect.com This technique often leads to shorter reaction times, milder conditions, and improved yields compared to conventional heating methods. thieme-connect.comresearchgate.netfao.org For instance, the N-formylation of amines and subsequent in-situ conversion to isocyanides can be effectively carried out under microwave irradiation. thieme-connect.com

Another modification involves the use of different reagent systems. The combination of triphenylphosphine (PPh₃) and iodine (I₂) in the presence of a tertiary amine has been shown to be a mild and efficient system for the dehydration of N-substituted formamides, affording isocyanides in high yields under ambient conditions. thieme-connect.com This method is advantageous as it uses readily available and low-cost reagents. thieme-connect.com Additionally, XtalFluor-E, a deoxofluorinating agent, has been successfully used for the synthesis of isocyanides from formamides, often providing crude products of high purity that can be used directly in subsequent reactions. lookchem.com

Table 2: Comparison of Dehydration Methods

| Method | Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| POCl₃ | POCl₃, Tertiary Amine | High yields, readily available reagents | Can be harsh for sensitive substrates | researchgate.netmdpi.com |

| Chlorophosphates | PhOPOCl₂, EtOPOCl₂, etc., Tertiary Amine | High yields, alternative to POCl₃ | - | thieme-connect.comorganic-chemistry.org |

| Microwave-Assisted | Various dehydrating agents | Rapid, milder conditions, improved yields | Requires specialized equipment | organic-chemistry.orgthieme-connect.comresearchgate.net |

| PPh₃/I₂ | Triphenylphosphine, Iodine, Tertiary Amine | Mild conditions, low-cost reagents | - | thieme-connect.com |

| XtalFluor-E | XtalFluor-E, Et₃N | High purity of crude product | Reagent may be more expensive | lookchem.com |

Alternative Synthetic Routes to Aryl Isocyanides

While the dehydration of formamides is the most common route, alternative methods for the synthesis of aryl isocyanides have been developed.

Aryl isocyanides can be synthesized directly from primary amines using carbene precursors. organic-chemistry.org One such method involves the reaction of primary amines with difluorocarbene, which can be generated in situ from sodium chlorodifluoroacetate. organic-chemistry.orgacs.org This approach is efficient and avoids the use of highly toxic reagents. organic-chemistry.org It is applicable to a wide range of primary amines, including aryl, heteroaryl, benzyl, and alkyl amines. organic-chemistry.orgacs.org

Electrochemical methods offer a modern and often greener alternative for the synthesis of isocyanides. organic-chemistry.org These methods can proceed under mild conditions and may avoid the need for harsh or toxic reagents. youtube.com One electrochemical approach involves the synthesis of isocyanides from aminotetrazole derivatives, which demonstrates a broad functional group tolerance. organic-chemistry.org The use of flow electrochemistry can facilitate the scaling up of these reactions. organic-chemistry.orgacs.org Electrochemical synthesis can also be applied to the generation of aryliminophosphoranes from nitroarenes, which can then be converted to other functional groups, potentially including isocyanides through further transformations. researchgate.net

Green Chemistry Principles in the Synthesis of Aryl Isocyanides

The application of green chemistry principles to the synthesis of aryl isocyanides, including 1-Chloro-3-isocyano-2-methylbenzene, aims to mitigate the environmental impact and safety concerns associated with traditional methods. These concerns often relate to the use of hazardous reagents and volatile organic solvents, as well as the generation of significant chemical waste. Modern approaches focus on developing cleaner, more efficient, and sustainable synthetic routes.

Traditional synthesis of aryl isocyanides often involves the dehydration of N-arylformamides using reagents like phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine, and a chlorinated solvent like dichloromethane (DCM). mdpi.com While effective, this method suffers from the use of hazardous solvents and generates considerable waste. Research into greener alternatives has led to the development of solvent-free and more environmentally benign protocols.

One significant advancement is the use of triethylamine as both the base and the solvent. mdpi.com This solvent-free approach for the dehydration of formamides with phosphorus oxychloride results in high to excellent yields of isocyanides in a fraction of the time (less than 5 minutes) compared to conventional methods. mdpi.com This protocol dramatically reduces the environmental footprint by minimizing reaction waste, as evidenced by a lower E-factor (Environmental Factor), which quantifies the amount of waste generated per unit of product. mdpi.com

Another environmentally conscious strategy involves replacing the entire reagent and solvent system. Protocols using micellar catalysis have enabled the dehydration of N-formamides to occur in water. researchgate.netuniupo.it This technique uses surfactants to create micelles that act as nanoreactors, facilitating the reaction in an aqueous medium. For instance, the combination of p-toluenesulfonyl chloride as the dehydrating agent and sodium hydrogen carbonate as a mild, water-soluble base, successfully replaces the harsher and less environmentally friendly system of phosphorus oxychloride, triethylamine, and dichloromethane. researchgate.net

Further innovations include mechanochemical activation via ball-milling, which can significantly reduce or eliminate the need for bulk solvents. mdpi.com These methods align with the core principles of green chemistry by improving atom economy, reducing waste, and avoiding the use of hazardous substances. mdpi.comsemanticscholar.org

| Parameter | Conventional Method (POCl₃/DCM) | Solvent-Free Method (POCl₃/Triethylamine) | Micellar Catalysis (p-TsCl/Water) |

| Dehydrating Agent | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) | p-Toluenesulfonyl chloride (p-TsCl) |

| Solvent | Dichloromethane (DCM) | Triethylamine (Solvent & Base) | Water with Surfactant |

| Base | Triethylamine | Triethylamine | Sodium hydrogen carbonate |

| Reaction Time | Several hours | < 5 minutes | 1-16 hours |

| Waste Generation | High (High E-Factor) | Minimal (Low E-Factor) | Reduced, less toxic waste |

| Safety Profile | Uses hazardous, volatile solvent | Eliminates volatile organic solvent | Avoids toxic reagents and solvents |

Continuous flow chemistry has emerged as a powerful technology for the synthesis of aryl isocyanides, offering significant advantages in efficiency, safety, and scalability over traditional batch processing. rsc.orgrsc.org Isocyanides are known for their potent and often unpleasant odors, as well as potential toxicity and instability, which makes their handling in large quantities in batch reactors a significant challenge. rsc.orgresearchgate.net

In a continuous flow system, reagents are pumped through a network of tubes and passed through a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization and high reproducibility. rsc.org This setup is particularly advantageous for isocyanide synthesis because the product is generated continuously in small volumes and can be immediately directed into subsequent reactions or purification steps (an in-line process). rsc.orgresearchgate.net This "make-and-use" strategy minimizes operator exposure to the hazardous isocyanide and circumvents issues related to the compound's instability, as it avoids isolation and storage. rsc.org

Research has demonstrated that a wide range of aryl isocyanides, bearing both electron-donating and electron-withdrawing groups, can be synthesized in high yields using flow chemistry. rsc.org The process typically involves pumping a solution of the precursor formamide and a dehydrating agent (e.g., POCl₃) through a heated reactor. The resulting isocyanide can then be purified in-line using a packed column, such as silica gel, integrated into the flow path. rsc.org This automated synthesis and purification dramatically increases efficiency and purity compared to laborious batch workups that often involve aqueous extractions. rsc.org The scalability of continuous flow is another key benefit; production can be increased simply by extending the operation time of the reactor. rsc.orgbeilstein-journals.org

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Mode of Operation | Reagents mixed in a single vessel. | Reagents pumped through a reactor. |

| Safety | Higher risk of exposure to toxic/odorous compounds, potential for thermal runaway. | Minimized exposure ("make-and-use"), excellent heat transfer, enhanced safety. rsc.org |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control of residence time, temperature, and stoichiometry. rsc.orgbeilstein-journals.org |

| Efficiency & Yield | Often requires long reaction times and laborious aqueous workup, potentially lowering yields. rsc.org | Rapid reaction times (minutes), in-line purification, often leading to higher yields and purity. rsc.orgrsc.org |

| Scalability | Scaling up can be complex and requires larger, specialized reactors. | Easily scalable by running the system for longer periods. rsc.org |

| Handling of Unstable Products | Isolation and storage of unstable isocyanides can lead to decomposition. | Avoids isolation of unstable intermediates, enabling their direct use in subsequent reactions. rsc.org |

Reactivity and Transformative Organic Chemistry of Substituted Aryl Isocyanides

Multicomponent Reaction (MCR) Strategies Involving Aryl Isocyanides

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are a cornerstone of modern synthetic chemistry. Aryl isocyanides like 1-Chloro-3-isocyano-2-methylbenzene are prominent reagents in this field due to the isocyanide's ability to undergo α-additions.

Mechanistic Pathways of Isocyanide-Based Multicomponent Reactions, including Ugi and Passerini Reactions

The Ugi and Passerini reactions are the most prominent examples of isocyanide-based MCRs. While specific studies detailing the participation of this compound are not prevalent, its behavior can be predicted based on the well-established mechanisms for these reactions.

Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is typically conducted in aprotic solvents and is believed to proceed through one of two primary mechanistic pathways depending on the reaction conditions. wikipedia.org

Concerted Pathway: At high concentrations in nonpolar, aprotic solvents, the reaction is thought to proceed via a concerted, trimolecular mechanism. wikipedia.org The carboxylic acid, carbonyl compound, and isocyanide react through a cyclic transition state in a sequence of nucleophilic additions to form an imidate intermediate, which then undergoes a Mumm rearrangement to give the final product. wikipedia.org

Ionic Pathway: In polar solvents, the mechanism is proposed to be ionic. The carbonyl component is first protonated by the carboxylic acid. The isocyanide then acts as a nucleophile, attacking the activated carbonyl to form a nitrilium ion intermediate. Subsequent attack by the carboxylate anion, followed by an acyl transfer (Mumm rearrangement), yields the α-acyloxy amide. wikipedia.org

Ugi Reaction: This four-component reaction combines an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to form a dipeptide-like bis-amide. wikipedia.org The Ugi reaction is highly efficient and typically completed within minutes in polar solvents like methanol. wikipedia.org

The accepted mechanism begins with the condensation of the amine and the carbonyl compound to form an imine. wikipedia.org Protonation of this imine by the carboxylic acid generates an iminium ion, which is then attacked by the nucleophilic carbon of the isocyanide. This addition results in a nitrilium ion intermediate. wikipedia.org The carboxylate anion then adds to this intermediate, forming an α-adduct that undergoes an irreversible Mumm rearrangement, where the acyl group transfers from the oxygen to the nitrogen, driving the entire reaction sequence to completion. wikipedia.org

Development of Novel Isocyanide-Based Multicomponent Reactions

Research continues to expand the scope of isocyanide-based MCRs beyond the classical Ugi and Passerini reactions. These novel reactions often involve alternative components or subsequent intramolecular steps to generate greater molecular complexity. For instance, the Passerini reaction has been modified to include alcohols (which are oxidized in situ to aldehydes) or phenols (leading to a Passerini-Smiles rearrangement). organic-chemistry.org Similarly, variations of the Ugi reaction can incorporate alternative acidic components or bifunctional reactants that lead to complex heterocyclic scaffolds. wikipedia.orgnih.gov The development of such reactions provides powerful tools for creating diverse chemical libraries for drug discovery and materials science. thermofisher.com

Synthesis of Diverse Nitrogen-Containing Heterocyclic Frameworks via MCRs

A significant application of MCRs involving aryl isocyanides is the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. amazonaws.com By designing MCRs with bifunctional starting materials, the linear products of classical Ugi or Passerini reactions can undergo subsequent intramolecular cyclization reactions. This strategy, often termed a Ugi-cyclization or Passerini-cyclization sequence, allows for the one-pot synthesis of complex ring systems like quinoxalinones, benzoxazoles, and various imidazole-fused heterocycles. nih.gov For example, using a diamine in a Ugi-type reaction can lead directly to the formation of highly substituted quinoxalinone derivatives. nih.gov

Applications in Solid-Phase Multicomponent Synthesis

Solid-phase synthesis (SPS) offers significant advantages for generating large libraries of compounds for high-throughput screening, primarily by simplifying purification and allowing for automation. mdpi.comnih.gov Isocyanide-based MCRs, particularly the Ugi reaction, are well-suited for SPS. mdpi.com In this approach, one of the starting materials is anchored to a solid support (resin). For instance, a resin-bound isocyanide can be reacted with various amines, aldehydes, and carboxylic acids in solution. mdpi.com This method not only facilitates the purification of the final products but also mitigates the notoriously unpleasant odor of volatile isocyanides. mdpi.comnih.gov While aromatic isocyanides are sometimes noted to be less reactive in these systems compared to their aliphatic counterparts, the solid-phase approach remains a powerful tool for building molecular diversity. mdpi.com

Transition Metal-Mediated and Catalyzed Transformations of Aryl Isocyanides

Beyond multicomponent reactions, aryl isocyanides are valuable ligands and reactants in transition metal catalysis. The electronic properties of the isocyanide carbon can be modulated by coordination to a metal center, opening up unique reaction pathways.

Isocyanide Insertion Reactions in Organometallic Catalysis

Isocyanide insertion is a fundamental step in many organometallic catalytic cycles. In these reactions, the isocyanide inserts into a metal-carbon or metal-heteroatom bond. For an aryl isocyanide like this compound, this process typically involves the formation of an imidoyl-metal intermediate. The electronic nature of the substituents on the aryl ring can influence the reactivity; electron-withdrawing groups, like the chlorine atom in this compound, can affect the π-acceptor properties of the isocyanide ligand. acs.org

These insertion reactions are often part of broader catalytic processes, such as cross-coupling reactions where the isocyanide acts as a "handle" to introduce a functionalized nitrogen-containing group. The combination of C-H bond activation with isocyanide insertion catalyzed by metals like rhodium or palladium has emerged as a powerful strategy for the efficient construction of complex molecules. osti.gov

Compound Names

| Compound Name |

| This compound |

| Acetic acid |

| Alcohols |

| Aldehydes |

| Amine |

| Benzoxazoles |

| Carboxylic acid |

| Chloroacetic acid |

| Cyclohexyl isocyanide |

| Imidazole |

| Ketones |

| Methanol |

| Phenols |

| Quinoxalinones |

| p-Toluenesulfonylmethyl isocyanide (TosMIC) |

Data Tables

Table 1: Properties of this compound and Related Isomers. Note: The distinction between "isocyano" and "isocyanate" is critical. This table includes data for the specified isocyanide and its related isocyanate isomers for clarity.

| Property | This compound | 2-Chloro-6-methylphenyl isocyanide | 1-Chloro-3-isocyanato-2-methylbenzene | 2-Chloro-6-methylphenyl isocyanate |

|---|---|---|---|---|

| Synonym | 3-Chloro-2-methylphenyl isocyanide | 1-Chloro-2-isocyano-3-methylbenzene | 3-Chloro-2-methylphenyl isocyanate | 1-Chloro-2-isocyanato-3-methylbenzene |

| CAS Number | 40397-90-8 nih.gov | 118923-96-9 sigmaaldrich.com | 40397-90-8 nih.gov | 40398-01-4 thermofisher.com |

| Molecular Formula | C₈H₆ClN uni.lu | C₈H₆ClN uni.lu | C₈H₆ClNO nih.gov | C₈H₆ClNO nih.gov |

| Molecular Weight | 151.59 g/mol | 151.59 g/mol sigmaaldrich.com | 167.59 g/mol nih.gov | 167.59 g/mol |

| Physical Form | Solid | Solid sigmaaldrich.com | Data not available | Liquid thermofisher.com |

| Melting Point | Data not available | 58-62 °C sigmaaldrich.com | Data not available | Data not available |

| IUPAC Name | This compound | 1-chloro-2-isocyano-3-methylbenzene | 1-chloro-3-isocyanato-2-methylbenzene nih.gov | 1-chloro-2-isocyanato-3-methylbenzene thermofisher.com |

Data sourced from PubChem and commercial supplier databases. thermofisher.comnih.govsigmaaldrich.comuni.luuni.lunih.gov

Table 2: General Conditions for Ugi and Passerini Reactions. These represent typical conditions under which an aryl isocyanide like this compound would be expected to react.

| Reaction | Components | Typical Solvents | Temperature | Key Features |

|---|---|---|---|---|

| Ugi 4-Component Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide wikipedia.org | Methanol, Ethanol, DMF wikipedia.org | 0 °C to Room Temp nih.gov | Forms bis-amides; exothermic and often rapid. wikipedia.org |

| Passerini 3-Component Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide wikipedia.org | Aprotic (DCM, THF) organic-chemistry.org | Room Temperature organic-chemistry.org | Forms α-acyloxy amides; accelerated by high concentration. wikipedia.orgorganic-chemistry.org |

Aryl Isocyanides as Ligands in Homogeneous Catalysis

Aryl isocyanides, including this compound, serve as versatile ligands in homogeneous catalysis. Their ability to stabilize various oxidation states of transition metals and their tunable electronic and steric properties make them valuable components in catalyst design. acs.orgku.edu The electronic nature of aryl isocyanides can be systematically modified by the introduction of electron-donating or electron-withdrawing groups on the aryl ring, which in turn influences the catalytic activity of the corresponding metal complexes. rsc.org

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgnih.gov In these catalytic cycles, ligands play a crucial role in modulating the reactivity and stability of the palladium center. While phosphine (B1218219) ligands have been extensively studied, aryl isocyanides are emerging as a significant class of ligands in this domain.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, involves a series of steps including oxidative addition, transmetalation (in the case of Suzuki-Miyaura), migratory insertion (in the case of Heck), and reductive elimination. nobelprize.orgorganic-chemistry.orgmasterorganicchemistry.com The electronic properties of the ligand can influence the rates of these individual steps. For instance, electron-rich ligands can promote the oxidative addition of aryl halides to the Pd(0) center. chemrevlett.com

Table 1: Potential Influence of this compound as a Ligand in Key Steps of Palladium-Catalyzed Cross-Coupling Reactions

| Catalytic Step | Potential Influence of this compound |

| Oxidative Addition | The electronic nature of the ligand can modulate the rate of this step. |

| Transmetalation | The steric and electronic properties can affect the ease of this step. |

| Reductive Elimination | The ligand can influence the rate of product formation and catalyst regeneration. |

The use of earth-abundant and less toxic base metals like iron and scandium in catalysis is a growing area of research. Isocyanide ligands have been shown to form stable complexes with these metals and can facilitate a range of catalytic transformations.

In the case of iron, isocyanide ligands can stabilize various oxidation states and participate in coupling reactions. For example, the reaction of 2,6-dimethylphenyl isocyanide with a bis(anthracene)ferrate(−1) salt leads to the formation of novel iron isocyanide complexes, demonstrating the ability of aryl isocyanides to coordinate to iron centers and promote complex ligand coupling reactions. nih.gov While direct catalytic applications of this compound with iron are yet to be reported, its structural similarity to 2,6-dimethylphenyl isocyanide suggests its potential as a ligand in iron catalysis.

Scandium(III) complexes are known for their strong Lewis acidity and have been employed in various asymmetric catalytic reactions. thieme-connect.de The coordination of chiral ligands to scandium is key to achieving high enantioselectivity. While the use of simple aryl isocyanides like this compound as the primary chiral ligand is not common, it could potentially be used as an ancillary ligand to modulate the electronic properties of the scandium center in conjunction with a chiral ligand.

The design of ligands with specific electronic and steric properties is crucial for optimizing catalytic performance. acs.orgku.edu For aryl isocyanides, the substituents on the aromatic ring have a profound impact on their electronic character. rsc.org Electron-donating groups increase the electron density on the isocyanide carbon, making it a stronger σ-donor. Conversely, electron-withdrawing groups decrease the electron density, enhancing its π-acceptor properties. acs.orgdtic.mil

In this compound, the interplay between the electron-donating methyl group and the electron-withdrawing chloro group will determine its net electronic effect. This can be compared to other substituted aryl isocyanides to predict its behavior. For instance, studies on iridium(III) complexes with various aryl isocyanide ligands have shown that systematic modification of the electronic properties of the ligand can tune the electrochemical and photophysical properties of the complex. acs.orgrsc.org The oxidation potential of the metal center can be significantly altered by changing the substituents on the aryl isocyanide ligand. rsc.org

Table 2: Predicted Electronic Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Influence on Ligand Properties |

| Chloro | 3 | Electron-withdrawing (inductive) | Enhances π-acidity |

| Methyl | 2 | Electron-donating (hyperconjugation) | Enhances σ-donation |

Reactivity with Metal Carbyne and Other Organometallic Species

The reaction of isocyanides with metal carbyne complexes can lead to interesting C-C bond-forming reactions and the formation of novel organometallic structures. xmu.edu.cn The isocyanide can insert into the metal-carbon triple bond of the carbyne, leading to the formation of η2-iminoketenyl complexes or other coupled products. xmu.edu.cn The steric and electronic properties of the isocyanide play a significant role in determining the outcome of these reactions. xmu.edu.cn

For instance, sterically bulky isocyanides can inhibit certain reaction pathways. xmu.edu.cn The electronic nature of the aryl isocyanide can also influence the reactivity. While specific studies with this compound are not available, it is expected to react with metal carbynes in a manner consistent with other aryl isocyanides. The substitution pattern on the aromatic ring would likely influence the stability and further reactivity of the resulting organometallic adducts.

Radical Chemistry of Aryl Isocyanides

Aryl isocyanides are also reactive towards radical species, leading to the formation of imidoyl radicals which can then undergo a variety of synthetic transformations. nih.govresearchgate.netnih.govresearchgate.net

The addition of a radical to the carbon atom of an isocyanide generates a transient imidoyl radical. researchgate.netnih.govresearchgate.net These radicals can be generated under various conditions, including through the use of radical initiators or via photoredox catalysis. nih.gov

Once formed, imidoyl radicals can undergo several subsequent reactions, including:

Intramolecular cyclization: If a suitable functional group is present in the molecule, the imidoyl radical can cyclize to form heterocyclic compounds. nih.govorganic-chemistry.org

Intermolecular addition: The imidoyl radical can add to other unsaturated molecules.

Fragmentation: The imidoyl radical can fragment to generate a new radical and a nitrile. nih.gov

Oxidation/Reduction: The radical can be oxidized to a nitrilium ion or reduced. nih.gov

The reactivity of the imidoyl radical derived from this compound would be influenced by the chloro and methyl substituents. These groups could affect the stability of the radical and the regioselectivity of subsequent reactions. The presence of the chloro group, for example, could potentially participate in subsequent radical cyclization pathways.

Intramolecular Radical Cascade Cyclization Reactions

Aryl isocyanides are effective radical acceptors and can participate in radical cascade cyclizations to construct nitrogen-containing heterocyclic compounds. rsc.org These reactions are often initiated by the generation of a radical species that adds to the isocyanide carbon, triggering a cyclization cascade. The specific substitution pattern on the aromatic ring, such as in this compound, can influence the regioselectivity and efficiency of these cyclization processes.

Radical reactions involving isocyanides are valuable for creating complex molecular architectures. acs.orgnih.gov The reaction of an isocyanide with a radical generated from an organotin hydride, for instance, demonstrates the utility of isocyanides in radical chemistry. acs.org The development of radical cyclization-initiated difunctionalization reactions of alkenes and alkynes further highlights the synthetic potential of these transformations. nih.gov

Photo-Redox Catalysis in Aryl Isocyanide Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for initiating organic transformations under mild conditions. rsc.org In the context of aryl isocyanides, photoredox catalysis can be used to generate radical intermediates that subsequently engage in cyclization or other addition reactions. rsc.orgdntb.gov.ua For example, the photoredox radical cyclization of o-vinylaryl isocyanides with acyl chlorides or aryldiazonium tetrafluoroborates provides access to 2,4-disubstituted quinolines. rsc.orgrsc.orgacs.org This process is initiated by a single-electron-transfer (SET) event, generating an acyl or aryl radical. rsc.orgacs.org

Aromatic isocyanides themselves can act as single electron acceptors upon visible light excitation, facilitating the generation of alkyl and acyl radicals from various precursors. researchgate.net This property has been harnessed in the development of isocyanide-based organic photoredox catalysts. researchgate.net Mechanistic studies, including electrochemical measurements and computational calculations, are providing insights for the rational design of these catalytic systems. researchgate.net The use of photoredox catalysis in conjunction with copper has also enabled the C-H arylation of various azole derivatives. rsc.org

Other Distinct Reaction Pathways of the Isocyano Group

Beyond radical reactions, the isocyano group exhibits a rich and diverse reactivity profile, engaging with both nucleophiles and electrophiles and participating in unique intramolecular cyclization processes.

Nucleophilic and Electrophilic Reactivity of Isocyanides

Isocyanides possess a formally divalent carbon atom, which allows them to react with both nucleophiles and electrophiles. nih.gov They are, however, considered weak nucleophiles, being significantly less reactive than the cyanide ion. researchgate.net Their nucleophilic reactivity is generally limited to reactions with highly electrophilic species. researchgate.net The kinetics of the reactions of alkyl and aryl isocyanides with benzhydrylium ions have been studied to quantify their nucleophilicity. researchgate.net

As electrophiles, isocyanates, which are related to isocyanides, readily react with a variety of nucleophiles, including alcohols, amines, and water. wikipedia.org The reaction of aryl sulfonyl isocyanates with nucleophiles leads to the formation of amides, sulfonyl ureas, and various heterocyclic compounds. rsc.org The nucleophilic addition of an α-aminoalkyl radical to an isocyanate or isothiocyanate can be achieved through visible-light-mediated photoredox catalysis. organic-chemistry.org Furthermore, the insertion of aryl isocyanides into cyclopropane (B1198618) rings can be catalyzed by Lewis acids. researchgate.net

Intramolecular Cyclization Processes Triggered by Azide (B81097) Anion

A novel intramolecular cyclization has been observed in α-azido-ω-isocyanides when treated with a catalytic amount of sodium azide. nih.govacs.orgacs.orgnih.govresearchgate.netfigshare.com This reaction leads to the formation of tricyclic cyanamides. nih.govacs.orgnih.govresearchgate.netfigshare.com If an excess of the azide anion is present, the intermediate cyanamides can undergo a subsequent [3+2] cycloaddition to form tetrazoles. nih.govacs.orgnih.govresearchgate.netfigshare.com

Computational and experimental studies have shed light on the mechanism of this transformation. nih.govacs.orgnih.gov The proposed mechanism begins with the nucleophilic addition of the azide anion to the isocyanide carbon, forming an azidoimidoyl anion. nih.gov This is followed by an intramolecular cyclization. A long-lived N-cyanoamide anion has been detected as an intermediate in these reactions. nih.govacs.org This metal-free reaction provides a new pathway to complex nitrogen-containing heterocyclic systems. acs.org

Polymerization Behavior of Aryl Isocyanides

Synthesis and Characteristics of Helical Poly(aryl isocyanide)s

Poly(aryl isocyanide)s are known for their distinct helical structures. The formation and characteristics of these helices are central to the study of these polymers.

The synthesis of chiral polyisocyanides with a controlled helical sense (handedness) is a key objective in this field. Even from achiral monomers, it is possible to produce polymers with a preferred one-handed helical structure through asymmetric polymerization.

Several strategies have been developed to achieve this control:

Chiral Liquid Crystal (CLC) Media : Polymerization of achiral aryl isocyanide monomers within a cholesteric liquid crystal (CLC) medium can induce the formation of a predominantly one-handed helical polymer. acs.orgresearchgate.net The chiral environment of the CLC acts as a template, guiding the growing polymer chain into a specific helical conformation. acs.orgacs.org This method has been shown to be effective for preparing preferentially one-handed helical poly(aryl isocyanide)s with controlled molecular weights and narrow polydispersity from achiral monomers. acs.org

Chiral Catalysts and Initiators : The use of chiral catalysts is another powerful approach. For instance, incorporating chiral bidentate phosphine (B1218219) ligands into alkyne-Pd(II) complexes has been shown to promote the asymmetric living polymerization of achiral isocyanides, yielding single left- and right-handed helices with high optical activities. acs.org Similarly, well-defined arylrhodium complexes have been used to initiate the polymerization of bulky aryl isocyanides possessing chiral ester or amide groups, resulting in polyisocyanides that maintain a predominantly one-handed helical conformation in solution. acs.org Chiral Nickel(II) precatalysts have also been successfully employed for the asymmetric polymerization of isocyanides. researchgate.net

Chiral Monomers and Initiators : The polymerization of chiral aryl isocyanide monomers can lead to the selective formation of one-handed helical polymers. researchgate.net Furthermore, a helical oligomeric initiator, prepared from the oligomerization of chiral monomers, can be used to achieve helix-sense selective polymerization of bulky achiral monomers. researchgate.net

A positive nonlinear relationship has been observed between the optical purity of a chiral monomer and the helical sense selectivity of the resulting polymer, a phenomenon known as the "sergeants and soldiers" effect. acs.org

Table 1: Methods for Asymmetric Synthesis of Poly(aryl isocyanide)s

| Method | Description | Key Feature | Reference |

|---|---|---|---|

| Chiral Liquid Crystal (CLC) Medium | Polymerization is conducted in a cholesteric liquid crystal solvent. | The chiral environment of the solvent induces a preferred helicity in the polymer chain. | acs.orgresearchgate.netacs.org |

| Chiral Catalysts | Metal complexes with chiral ligands (e.g., Pd, Rh, Ni) are used to initiate polymerization. | The chirality of the catalyst directs the stereochemistry of the polymerization, leading to a preferred handedness. | acs.orgacs.orgresearchgate.net |

| Chiral Monomers/Initiators | Monomers possessing a chiral center are polymerized, or a chiral oligomer is used as an initiator. | The inherent chirality of the monomer or initiator biases the helical sense of the resulting polymer. | acs.orgresearchgate.net |

The helical structure of poly(aryl isocyanide)s arises from the restricted rotation around the single bonds connecting the main-chain carbon atoms, a form of atropisomerism. ru.nl This results in a stable, rigid, rod-like polymer.

The conformation and helicity of these polymers are typically characterized by a variety of analytical techniques:

Circular Dichroism (CD) Spectroscopy : This is a primary tool for determining the helical structure and handedness of poly(aryl isocyanide)s. An intense Cotton effect in the CD spectrum is indicative of a helical conformation. For example, a negative Cotton effect around 365 nm is characteristic of a left-handed (M) helix in poly(isocyanide)s. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR can be used to confirm the polymer structure and the presence of specific functional groups. acs.org

Atomic Force Microscopy (AFM) : AFM provides direct visualization of the polymer chains, allowing for the confirmation of their helical and rod-like morphology. acs.org

The stability of the helical conformation can be influenced by factors such as the polymer's side-chain structure and the solvent. ru.nl Throughout various chemical modifications and assemblies, the helical conformation of the polymer backbone can be sustained, as confirmed by CD spectroscopy. nih.gov

Living Polymerization Methodologies for Aryl Isocyanides

Living polymerization techniques offer precise control over the polymerization process, allowing for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity).

A key feature of living polymerization is the linear relationship between the number-average molecular weight (Mn) of the polymer and the monomer-to-initiator ratio. This allows for the synthesis of polymers with a predetermined chain length. Furthermore, living polymerizations typically yield polymers with a narrow molecular weight distribution, often with a polydispersity index (PDI or Mw/Mn) close to 1.1.

Several catalytic systems have been developed that exhibit living characteristics for the polymerization of aryl isocyanides:

Palladium(II) Complexes : Air-stable phenylethynyl palladium complexes have been shown to initiate the living/controlled polymerization of phenyl isocyanide, yielding well-defined polymers with controlled molecular weights and narrow PDI. Alkyne-Pd(II) catalysts are also effective for the living polymerization of a variety of isocyanide monomers. acs.org

Rhodium(I) Complexes : Well-defined arylrhodium complexes can initiate the living polymerization of aryl isocyanides with bulky ortho substituents, producing poly(isocyanide)s with narrow polydispersity indexes in good yields. acs.orgfigshare.com

Nickel(II) Complexes : An air-stable bisphosphine-chelated Nickel(II) initiator has been developed for the fast living polymerization of challenging electron-rich and sterically encumbered aryl isocyanides. thieme-connect.com

The living nature of these polymerizations is often confirmed through kinetic studies and by demonstrating the ability to synthesize block copolymers. acs.org

Table 2: Living Polymerization Systems for Aryl Isocyanides

| Catalyst System | Monomer Type | Key Features | Reference |

|---|---|---|---|

| Phenylethynyl Palladium(II) Complexes | Phenyl isocyanide | Air-stable, controlled molecular weight, narrow PDI. | |

| Alkyne-Palladium(II) Catalysts | Alkyl & Aryl isocyanides | High tacticity, tunable compositions, applicable to various monomers. | acs.org |

| Arylrhodium Complexes | Bulky aryl isocyanides | High initiator efficiency, narrow PDI. | acs.orgfigshare.com |

| Bisphosphine-Chelated Nickel(II) Initiator | Electron-rich & sterically encumbered aryl isocyanides | Air-stable, fast kinetics, broad monomer compatibility. | thieme-connect.com |

The ability to create block copolymers is a hallmark of living polymerization. By sequentially adding different monomers to a living polymer chain, well-defined block copolymers can be synthesized. This allows for the combination of different polymer properties into a single macromolecule.

The synthesis of block copolymers from aryl isocyanides has been successfully demonstrated using various living polymerization systems. For example, the living nature of arylrhodium-initiated polymerization was confirmed by the successful formation of block copolymers. acs.org The use of alkyne-Pd(II) catalysts has enabled the facile preparation of various topological polyisocyanides, including hybrid block copolymers. acs.org Furthermore, a highly efficient bisphosphine-chelated Nickel(II) initiator has been utilized for the rapid synthesis of an advanced pentablock copolymer, highlighting the robustness of this living polymerization method. thieme-connect.com The combination of living polymerization techniques provides a versatile platform for creating novel block copolymer architectures. nih.govfrontiersin.org

Catalytic Systems for Controlled Aryl Isocyanide Polymerization

The choice of catalyst is paramount in controlling the polymerization of aryl isocyanides. Different metal-based catalytic systems offer varying degrees of control over the polymer's structure, molecular weight, and helicity.

Palladium-Based Catalysts : These are among the most versatile catalysts for isocyanide polymerization. Phenylethynyl palladium(II) complexes and alkyne-Pd(II) catalysts are particularly effective for living polymerization. acs.org Acetylene-bridged Pd-Pt dinuclear complexes have also been used for the precise synthesis of helical polyisocyanides. researchgate.net

Rhodium-Based Catalysts : Arylrhodium complexes are effective initiators for the living polymerization of bulky aryl isocyanides, leading to polymers with narrow polydispersity. acs.orgacs.orgfigshare.com

Nickel-Based Catalysts : Nickel(II) complexes, such as NiCl2, can catalyze the polymerization of aryl isocyanides. researchgate.net More sophisticated systems, like bisphosphine-chelated Nickel(II) initiators and chiral Nickel(II) precatalysts, offer enhanced control over the polymerization, enabling living characteristics and asymmetric induction. researchgate.netthieme-connect.com

Rare-Earth Metal-Based Catalysts : N-heterocyclic carbene-ligated scandium trialkyl complexes have emerged as highly efficient catalysts for the polymerization of aryl isocyanides, demonstrating high activity. e3s-conferences.org

The development of these diverse catalytic systems has been instrumental in advancing the field of poly(aryl isocyanide) synthesis, enabling the creation of polymers with tailored structures and properties. acs.org

Nickel(II) Initiators for Controlled Polymerization of Aryl Isocyanides

Nickel(II) complexes are widely utilized as initiators for the polymerization of aryl isocyanides due to their low cost, ease of handling, and high activity. acs.org Aryl Ni(II) complexes, in particular, have been identified as suitable initiators for the living polymerization of aryl isocyanides, which allows for the synthesis of polymers with controlled molecular weights and narrow dispersities. acs.org

A significant challenge in this field has been the polymerization of electron-rich or sterically hindered aryl isocyanides, as these monomers are difficult to insert into the metal-carbon bond during the propagation step. acs.org However, research has led to the development of highly efficient, air-stable bisphosphine-chelated nickel(II) complexes that can overcome these challenges. acs.org For instance, the initiator o-Tol(dppe)NiCl has proven to be excellent for the living polymerization of various aryl isocyanides, including those that were previously inactive or did not promote living polymerization with other nickel initiators. acs.orgthieme-connect.com

The living character of these polymerizations has been demonstrated by varying the monomer-to-initiator ratios, resulting in polymers with predictable molecular weights (from 9.7 to 328.4 kDa) and very narrow dispersities (1.03–1.14). acs.org This high degree of control has facilitated the rapid synthesis of advanced structures like pentablock copolymers, showcasing the utility of these nickel(II) systems in creating complex poly(aryl isocyanides) with fine control over the helicity of each segment. thieme-connect.com The development of such tolerant and efficient initiators broadens the scope of accessible monomers and enables the creation of novel helical polymers. thieme-connect.comacs.org

Table 2: Performance of o-Tol(dppe)NiCl Initiator in Aryl Isocyanide Polymerization

| Monomer | M/I Ratio | Time (min) | Mn (kDa) | Dispersity (Đ) |

|---|---|---|---|---|

| 1 | 50 | 1 | 9.7 | 1.10 |

| 1 | 100 | 2 | 18.2 | 1.07 |

| 1 | 200 | 4 | 39.5 | 1.03 |

| 1 | 400 | 8 | 101.3 | 1.05 |

| 1 | 800 | 16 | 234.1 | 1.11 |

| 1 | 1000 | 20 | 328.4 | 1.14 |

Data sourced from a 2018 study on bisphosphine-chelated Nickel(II) initiators. acs.org

Palladium-Platinum Complexes in Polyisocyanide Synthesis

Palladium and platinum complexes are also pivotal in the synthesis of polyisocyanides. The general mechanism for palladium-catalyzed polymerization involves the 1,1-migratory insertion of isocyanide molecules into an activated aryl-palladium bond. nih.gov This process begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming an aryl palladium intermediate. nih.gov This intermediate then undergoes rapid and successive insertions of isocyanide monomers, leading to the growth of the polymer chain. nih.gov

Recent advancements have introduced alkyne-Pd(II) complexes as highly effective catalysts for the living polymerization of a wide range of isocyanides, including aryl isocyanides. acs.org These catalysts offer precise control over the polymer's molecular weight, dispersity, and tacticity. acs.org A key advantage of these systems is their versatility, enabling the synthesis of various complex polymer architectures such as hybrid block copolymers, bottlebrush polymers, and core cross-linked star polymers. acs.org

Furthermore, the incorporation of chiral bidentate phosphine ligands into these alkyne-Pd(II) complexes allows for asymmetric living polymerization. This technique can produce polyisocyanides with a single-handed helical structure (either left- or right-handed) from achiral isocyanide monomers. acs.org The stability of the palladium and platinum complexes is crucial for their catalytic function. Mixed-ligand complexes, for example containing both isocyanide and phosphine ligands, are of particular interest as they allow for the fine-tuning of electronic and steric properties. rscf.ru Isocyanide-phosphine complexes of palladium(II) chlorides and bromides are generally stable and exist in a cis configuration, resisting ligand disproportionation in solution. rscf.ru

Rare-Earth Metal Catalytic Systems for Aryl Polyisocyanides

Rare-earth metal catalytic systems have emerged as a powerful alternative for the polymerization of aryl isocyanides. e3s-conferences.org These metals, including lanthanides, are characterized by their strong Lewis acidity, high coordination numbers, and positive trivalent state, which generally prevents oxidative addition or reductive elimination reactions. e3s-conferences.org

A notable example is the N-heterocyclic carbene-ligated scandium trialkyl complex, (IPr)Sc(CH2SiMe3)3. e3s-conferences.orge3s-conferences.org When used with a co-catalyst such as [Ph3C][B(C6F5)4], this system demonstrates remarkable efficiency. It can achieve a 96% conversion of 100 equivalents of an aryl isocyanide monomer in just five minutes, with a catalytic activity reaching 329 kg of polymer per mole of Scandium per hour. e3s-conferences.orge3s-conferences.org The resulting polymers exhibit high molecular weights and relatively low dispersity. e3s-conferences.org

A significant advantage of this catalytic system is its ability to produce optically active polymers from chiral monomers. These polymers show strong signals in circular dichroism (CD) spectroscopy, confirming their helical nature. e3s-conferences.orge3s-conferences.org The development of such efficient rare-earth metal catalysts opens avenues for preparing functional polymers with diverse applications, building on the unique structural properties of polyisocyanides. e3s-conferences.org The use of f-block metals in polymerization catalysis leverages their distinct electronic and coordination properties to activate monomers effectively. ed.ac.uk

Computational Chemistry and Mechanistic Elucidation of Aryl Isocyanide Transformations

Density Functional Theory (DFT) Investigations of Reactivity and Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and energies of molecules. This allows for the detailed exploration of reaction mechanisms, including the identification of transient intermediates and the calculation of energy barriers that govern reaction rates.

Aryl isocyanides are renowned for their participation in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are powerful tools for building complex molecular scaffolds in a single step. acs.orgbeilstein-journals.org These reactions proceed through a series of complex steps involving the formation of key intermediates like nitrilium ions. beilstein-journals.org

DFT calculations are instrumental in mapping the potential energy surface of these reactions. researchgate.netmdpi.comrsc.org By locating the transition state structures—the highest energy points along the reaction coordinate—researchers can determine the activation energy barriers for each step. nih.govuchicago.edu For instance, in the Ugi four-component reaction, DFT studies can elucidate the initial formation of an imine, the subsequent nucleophilic attack by the isocyanide to form a nitrilium intermediate, the trapping of this intermediate by a carboxylate, and the final Mumm rearrangement to yield the α-acylamino amide product. beilstein-journals.org

While specific DFT studies on 1-chloro-3-isocyano-2-methylbenzene are not extensively documented, the established mechanisms for aryl isocyanides provide a robust framework for predicting its behavior. The nucleophilicity of the isocyanide is a critical factor; for this compound, the electron-donating methyl group at the ortho position would enhance the nucleophilicity of the isocyanide carbon, while the electron-withdrawing chloro group at the meta position would have a counteracting, albeit weaker, effect. DFT calculations could precisely quantify these competing influences on the transition state energies for its participation in MCRs.

Similarly, in intramolecular cyclization reactions, DFT is used to predict the feasibility and regioselectivity of ring formation. researchgate.netuic.edu For an appropriately functionalized derivative of this compound, DFT could predict whether a reaction would favor, for example, a 5-exo versus a 6-endo cyclization pathway by comparing the activation barriers of the respective transition states.

Aryl isocyanides are versatile ligands in organometallic chemistry, acting as analogs to carbon monoxide but with more tunable electronic properties. acs.orgwikipedia.org They bind to transition metals through a combination of σ-donation from the carbon lone pair and π-back-donation from the metal's d-orbitals into the π* orbitals of the isocyanide group. nih.govunc.edu The balance of this σ-donation and π-acceptance is crucial for the stability and reactivity of the resulting metal complex. acs.org

DFT and Time-Dependent DFT (TD-DFT) calculations are essential for characterizing these ligand-metal interactions. unc.edumdpi.com These methods can quantify the contributions of σ-donation and π-back-donation and predict how these interactions influence the geometry and electronic structure of the complex. nih.govunc.edu For example, a decrease in the C≡N stretching frequency in the infrared (IR) spectrum upon coordination is a classic indicator of significant π-back-donation, a phenomenon that can be accurately modeled and rationalized by DFT. wikipedia.org

Table 1: Predicted Influence of Substituents on Ligand Properties of this compound in Catalysis

| Substituent | Position | Electronic Effect | Predicted Influence on Ligand Properties | Computational Verification Method |

|---|---|---|---|---|

| -CH₃ | ortho (C2) | Electron-Donating (Inductive and Hyperconjugation) | Increases σ-donor strength, making the ligand a stronger Lewis base. | NBO Analysis, HOMO Energy Calculation |

| -Cl | meta (C1) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Decreases σ-donor strength; minor effect on π-acidity. | NBO Analysis, Electrostatic Potential Mapping |

| Combined Effect | N/A | Net effect is a balance of donating and withdrawing characteristics. | DFT can quantify the net σ-donor/π-acceptor ratio, crucial for predicting stability and reactivity in a catalytic cycle. | Energy Decomposition Analysis (EDA), C-K Force Constant Calculation |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a fundamental understanding of a molecule's electronic landscape, which dictates its physical properties and chemical reactivity.

The isocyano group (-N≡C) is an unusual functional group, best described by resonance structures that include a zwitterionic form with a triple bond between a positively charged nitrogen and a negatively charged carbon, and a carbene-like structure. nih.gov This dual nature explains its amphiphilic reactivity, acting as both a nucleophile and an electrophile at the terminal carbon.

Quantum chemical methods, such as Natural Bond Orbital (NBO) analysis, are used to investigate the bonding in detail. nih.govrsc.org These analyses can calculate the bond order, hybridization, and charge distribution within the isocyano moiety. Crystallographic and computational studies show that the R-N-C unit is typically linear or near-linear. nih.gov The C≡N bond length and stretching frequency are sensitive probes of the electronic environment. researchgate.netresearchgate.net

For this compound, quantum chemical calculations would confirm the significant triple bond character between the nitrogen and carbon atoms. The analysis would also reveal how the electron density is distributed across the functional group, influenced by the push-pull effects of the methyl and chloro substituents on the attached aromatic ring.

Table 2: Typical Bond Parameters of the Aryl Isocyanide Functional Group

| Parameter | Typical Value Range | Computational Method for Analysis | Significance |

|---|---|---|---|

| C≡N Bond Length | ~1.17 - 1.20 Å | Geometry Optimization (e.g., DFT) | Indicates the degree of triple bond character. |

| Aryl C-N Bond Length | ~1.38 - 1.42 Å | Geometry Optimization (e.g., DFT) | Reflects the single bond connecting the functional group to the ring. |

| C-N-C Bond Angle | ~170° - 180° | Geometry Optimization (e.g., DFT) | Confirms the near-linear geometry of the isocyanide group. nih.gov |

| ν(C≡N) IR Frequency (uncoordinated) | ~2110 - 2165 cm⁻¹ | Frequency Calculation (e.g., DFT) | Characteristic vibrational mode sensitive to electronic effects. wikipedia.org |

The electronic properties and, consequently, the reactivity of an aryl isocyanide are significantly modulated by the substituents on the aromatic ring. acs.orgnih.govacs.org These substituents can alter the electron density on the isocyano group, affecting its nucleophilicity and its ability to coordinate with metals. boisestate.eduresearchgate.net

In this compound, the substituents have competing effects. The methyl group at the ortho position is electron-donating through induction and hyperconjugation, which would tend to increase the electron density of the aromatic ring and the nucleophilicity of the isocyanide carbon. Conversely, the chlorine atom at the meta position is strongly electron-withdrawing through its inductive effect, which would decrease the electron density on the ring.

Quantum chemical calculations can precisely model the outcome of these competing influences. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map, a detailed picture of the molecule's reactivity can be constructed. A higher HOMO energy generally correlates with greater nucleophilicity, while the MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, calculations would likely show the terminal carbon of the isocyano group as a region of negative potential, confirming its nucleophilic character, with the magnitude of this potential being a quantitative measure of its reactivity compared to other aryl isocyanides. mdpi.com

Advanced Spectroscopic and Structural Characterization of Aryl Isocyanides and Their Derivatives

Vibrational Spectroscopy for Functional Group and Bonding Analysis (Infrared, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a primary tool for identifying the characteristic functional groups within a molecule. For aryl isocyanides, the most diagnostic feature is the stretching vibration of the isocyano group (–N≡C).

Infrared (IR) Spectroscopy: The isocyanide functional group exhibits a strong and sharp absorption band in the IR spectrum, typically appearing in the range of 2165–2110 cm⁻¹. vedantu.com This distinct signal is a reliable indicator of the presence of the isocyanide moiety. The exact frequency of the ν(N≡C) stretch is sensitive to the electronic environment. In aryl isocyanides, conjugation with the aromatic ring can influence the bond strength and, consequently, the absorption frequency. For 1-Chloro-3-isocyano-2-methylbenzene, the electron-withdrawing nature of the chlorine atom and the electron-donating methyl group would subtly modulate this frequency. When an isocyanide coordinates to a transition metal, the ν(N≡C) frequency shifts, providing valuable information about the nature of the metal-ligand bond. A shift to higher frequency suggests that the isocyanide is acting primarily as a σ-donor, while a shift to lower frequency indicates significant π-backbonding from the metal to the isocyanide ligand. wikipedia.orguwm.edu

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The isocyanide stretch is also Raman active. Studies on molecules like phenyl isocyanide have utilized both IR and Raman data to perform comprehensive vibrational analyses and assign the normal modes of vibration. mcmaster.ca While IR spectra for related compounds like 1-chloro-3-methylbenzene show characteristic aromatic C-H and C-C stretching and bending modes, the key diagnostic for this compound would remain the isocyanide group's unique vibrational signature. nist.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| Isocyanide Stretch (νN≡C) | 2110 - 2165 | Strong, Sharp | Active |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Variable |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Strong |

| C-Cl Stretch | 600 - 800 | Strong | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of molecules in solution.

In ¹³C NMR spectroscopy, the chemical shift of each carbon atom provides information about its local electronic environment.

Isocyano Carbon: The isocyano carbon atom is characteristically deshielded and resonates in a distinct region of the ¹³C NMR spectrum, typically between 130 and 150 ppm. science-and-fun.de This unique chemical shift allows for its unambiguous identification.

Aromatic Ring Carbons: The carbon atoms of the benzene (B151609) ring typically appear in the range of 110 to 150 ppm. science-and-fun.delibretexts.org In this compound, six distinct signals would be expected for the aromatic carbons due to the unsymmetrical substitution pattern. The carbon attached to the chlorine atom (C-Cl) would be shifted downfield, as would the carbon attached to the isocyano group (C-N≡C). The methyl-substituted carbon would also have a characteristic shift, while the remaining C-H carbons would resonate at slightly different frequencies depending on their proximity to the substituents.

| Carbon Environment | Expected Chemical Shift (ppm) |

|---|---|

| Isocyano (C ≡N) | 130 - 150 |

| Aromatic (C-Cl) | 130 - 140 |

| Aromatic (C-N≡C) | 130 - 145 |

| Aromatic (C-CH₃) | 135 - 145 |

| Aromatic (C-H) | 110 - 130 |

| Methyl (CH₃) | 15 - 25 |

Modern NMR spectroscopy encompasses a variety of advanced techniques that are crucial for elucidating complex structures and studying reaction mechanisms. nih.gov For reactions involving aryl isocyanides, these methods can be used to identify transient intermediates that are otherwise difficult to detect.

2D Correlation Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are vital for establishing connectivity. Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals correlations between protons and carbons over two or three bonds, allowing for the complete assembly of the molecular skeleton. ipb.pt For example, an HMBC spectrum could show a correlation from the methyl protons to the C1, C2, and C3 carbons of the aromatic ring, confirming their relative positions.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY and its rotating-frame equivalent (ROESY) detect through-space interactions between nuclei that are close to each other, providing information about stereochemistry and conformation. ipb.pt This would be particularly useful in characterizing the three-dimensional structure of complex derivatives or metal complexes of this compound.

In Situ NMR Monitoring: By acquiring NMR spectra directly as a reaction proceeds inside the spectrometer, chemists can monitor the consumption of reactants, the formation of products, and the appearance and disappearance of intermediates in real-time. nih.gov This provides invaluable kinetic and mechanistic data.

X-ray Crystallography for Solid-State Structure Determination of Complexes and Products

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While obtaining a suitable single crystal of this compound itself may be challenging, this technique is invaluable for characterizing its stable derivatives and metal complexes.

The crystallographic analysis of an organometallic complex containing this isocyanide ligand would provide a wealth of information. weizmann.ac.il It would unambiguously confirm the connectivity and reveal precise bond lengths and angles, such as the M-C(isocyanide), C≡N, and N-C(aryl) distances and the M-C-N bond angle. The deviation of the M-C-N angle from linearity (180°) is often correlated with the degree of π-backbonding from the metal to the isocyanide ligand. acs.org Furthermore, the crystal packing reveals intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state properties of the material.

Surface Science Techniques for Adsorption and Interaction Studies (e.g., Inelastic Electron Tunneling Spectroscopy)

To understand how aryl isocyanides interact with surfaces, which is critical for applications in molecular electronics and catalysis, specialized surface science techniques are employed. Inelastic Electron Tunneling Spectroscopy (IETS) is a powerful tool for probing the vibrational modes of individual molecules adsorbed on a surface. wikipedia.orgnih.gov

IETS, often performed with a Scanning Tunneling Microscope (STM-IETS), can measure the vibrational spectrum of a single adsorbed molecule. nih.gov This provides information analogous to IR and Raman spectroscopy but with the spatial resolution to distinguish between molecules in different binding geometries on a surface. Studies on related isocyanides have shown that the isocyanide stretching frequency is highly sensitive to the specific adsorption site and the nature of the underlying metal substrate. nih.gov This technique allows researchers to directly correlate the atomic-scale binding geometry with the electronic properties of the isocyanide-metal interface, offering fundamental insights into σ-donation and π-backbonding in surface-bound species. nih.govarxiv.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.